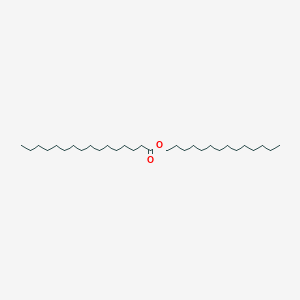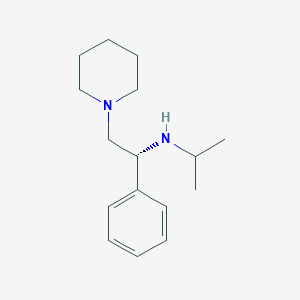
Purealidin A
Descripción general
Descripción
Purealidin A is a bromotyrosine-derived alkaloid isolated from the Okinawan marine sponge Psammaplysilla purea . This compound has garnered significant attention due to its cytotoxic properties, particularly its antileukemic activity . The chemical structure of this compound has been elucidated based on spectroscopic data .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Purealidin A involves several steps, starting with the bromination of tyrosine derivatives. The brominated intermediates are then subjected to various coupling reactions to form the final alkaloid structure . Specific reaction conditions, such as the use of dichloromethane and sodium hydroxide, are employed to facilitate these transformations .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis typically involves the extraction of bromotyrosine derivatives from marine sponges, followed by chemical modifications to achieve the desired structure .
Análisis De Reacciones Químicas
Types of Reactions
Purealidin A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Dichloromethane, methanol, and water are frequently used as solvents in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield brominated quinones, while reduction reactions may produce brominated phenols .
Aplicaciones Científicas De Investigación
Purealidin A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying bromotyrosine derivatives and their chemical properties.
Biology: Investigated for its cytotoxic effects on various cell lines, particularly its antileukemic activity.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its cytotoxic properties.
Industry: Utilized in the development of antifouling agents and quorum sensing inhibitors.
Mecanismo De Acción
The mechanism of action of Purealidin A involves its interaction with cellular targets, leading to cytotoxic effects. It has been shown to inhibit quorum sensing in bacteria, thereby preventing biofilm formation . Additionally, this compound induces apoptosis in cancer cells by disrupting cellular pathways and inducing oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Purealidin A is part of a family of bromotyrosine-derived alkaloids, which include:
Aplyzanzines: These compounds also exhibit quorum sensing inhibitory activity and antifouling properties.
Purpurealidin analogs: Structurally similar compounds that have been synthesized and evaluated for their biological activities.
Uniqueness
What sets this compound apart from other similar compounds is its potent antileukemic activity and its ability to inhibit quorum sensing in bacteria . These unique properties make it a valuable compound for both scientific research and potential therapeutic applications.
Propiedades
IUPAC Name |
(2E)-N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-3-[4-(3-aminopropoxy)-3,5-dibromophenyl]-2-hydroxyiminopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Br2N6O3/c18-12-6-10(7-13(19)15(12)28-5-1-3-20)8-14(25-27)16(26)22-4-2-11-9-23-17(21)24-11/h6-7,9,27H,1-5,8,20H2,(H,22,26)(H3,21,23,24)/b25-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDKEGKTDBWXJY-AFUMVMLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OCCCN)Br)CC(=NO)C(=O)NCCC2=CN=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1Br)OCCCN)Br)C/C(=N\O)/C(=O)NCCC2=CN=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Br2N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134850-51-4 | |
| Record name | Purealidin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134850514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B143669.png)













